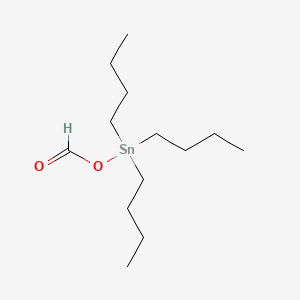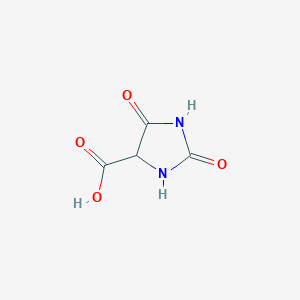
5-Hydantoincarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Hydantoincarboxylic acid is a chemical compound that belongs to the class of hydantoins. Hydantoins are heterocyclic organic compounds containing a five-membered ring structure composed of three carbon atoms, one nitrogen atom, and one oxygen atom. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
5-Hydantoincarboxylic acid can be synthesized through several methods. One common method involves the reaction of α-amino methyl ester hydrochlorides with carbamates, which provides 3-substituted, 5-substituted, or 3,5-disubstituted hydantoins via ureido derivatives that subsequently cyclize under basic conditions . Another method involves the Bucherer-Bergs reaction, where aldehydes or ketones react with potassium cyanide and ammonium carbonate to produce hydantoins .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the Bucherer-Bergs reaction due to its simplicity and efficiency. This method is favored for its ability to produce high yields of hydantoins with minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions
5-Hydantoincarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can introduce different substituents into the hydantoin ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted hydantoins.
Wissenschaftliche Forschungsanwendungen
5-Hydantoincarboxylic acid has numerous applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other heterocyclic compounds and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Hydantoin derivatives are explored for their therapeutic potential in treating various diseases, including epilepsy and bacterial infections.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and fine chemicals
Wirkmechanismus
The mechanism of action of 5-Hydantoincarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, hydantoin derivatives are known to inhibit voltage-gated sodium channels, which is the basis for their anticonvulsant activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hydantoin: The parent compound of 5-Hydantoincarboxylic acid.
5,5-Dimethylhydantoin: A derivative with two methyl groups at the 5-position.
5-Phenylhydantoin: A derivative with a phenyl group at the 5-position.
Uniqueness
This compound is unique due to its carboxylic acid functional group, which imparts distinct chemical reactivity and biological activity compared to other hydantoin derivatives.
Eigenschaften
CAS-Nummer |
5624-16-8 |
|---|---|
Molekularformel |
C4H4N2O4 |
Molekulargewicht |
144.09 g/mol |
IUPAC-Name |
2,5-dioxoimidazolidine-4-carboxylic acid |
InChI |
InChI=1S/C4H4N2O4/c7-2-1(3(8)9)5-4(10)6-2/h1H,(H,8,9)(H2,5,6,7,10) |
InChI-Schlüssel |
SLTHATJXYPMPML-UHFFFAOYSA-N |
Kanonische SMILES |
C1(C(=O)NC(=O)N1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[2-(4-Phenylpiperazin-1-yl)ethoxy]propanenitrile](/img/structure/B14727742.png)



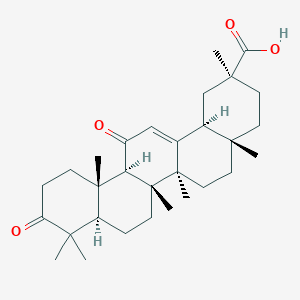
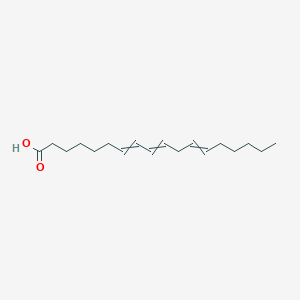

![1,1',1''-[Benzene-1,3,5-triyltri(ethene-2,1-diyl)]tribenzene](/img/structure/B14727816.png)
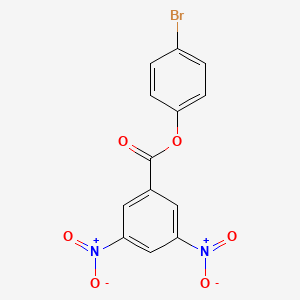
![benzyl N-[3-tert-butyl-6-[2-(1-hydroxypropan-2-ylamino)-2-oxoethyl]-5,12-dioxo-1-oxa-4-azacyclododec-8-en-11-yl]carbamate](/img/structure/B14727823.png)
![N,N-Dimethyl-4-[(oxo-lambda~4~-sulfanylidene)amino]aniline](/img/structure/B14727831.png)
![1,1,1,2,2,3,3,4,4-Nonafluoro-4-[(trifluoroethenyl)oxy]butane](/img/structure/B14727837.png)

